2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure incorporates a fused bicyclic system with substituents at the 2-, 5-, and 7-positions:
- 2-position: 4-Chlorophenyl group (electron-withdrawing, lipophilic).
- 5-position: 4-Fluorophenyl group (moderate electronegativity, enhances metabolic stability).
- 7-position: Methoxy group (electron-donating, influences solubility and binding affinity).
Properties
Molecular Formula |
C23H18ClFN2O2 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(4-fluorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18ClFN2O2/c1-28-21-4-2-3-18-20-13-19(14-5-9-16(24)10-6-14)26-27(20)23(29-22(18)21)15-7-11-17(25)12-8-15/h2-12,20,23H,13H2,1H3 |
InChI Key |
NOMTWUMCHPXIDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrazolo[1,5-c][1,3]benzoxazine scaffold is highly modular. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural Comparison of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s 4-fluorophenyl and 4-chlorophenyl groups increase LogP compared to methyl-substituted analogs (e.g., ). Methoxy at position 7 improves aqueous solubility relative to non-polar substituents .
- Metabolic Stability :
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